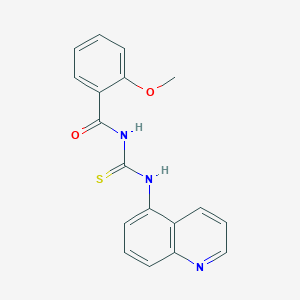
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and activation of AMPK has been shown to have therapeutic potential in a variety of diseases, including diabetes, cancer, and cardiovascular disease.
Mécanisme D'action
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide activates AMPK by binding to the AMPK β1 subunit, leading to allosteric activation of the kinase. AMPK activation leads to a variety of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In addition, AMPK activation can inhibit mTOR signaling, leading to decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. These include increased glucose uptake and insulin sensitivity, inhibition of mTOR signaling, induction of autophagy, and inhibition of tumor growth. In addition, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, one limitation of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide is its relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective AMPK activators, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide in combination with other therapeutics, such as chemotherapy or immunotherapy, in cancer models. Finally, the potential use of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide as a tool compound for studying the role of AMPK in various cellular processes warrants further investigation.
Méthodes De Synthèse
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide can be synthesized using a multi-step process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting 4-methylbenzoyl chloride is then reacted with 2-ethyl-5-aminotetrazole to form the intermediate 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide. This intermediate is then purified and further reacted with sodium hydride to produce the final product, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide.
Applications De Recherche Scientifique
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been extensively studied in preclinical models of various diseases, including diabetes, cancer, and cardiovascular disease. In diabetic animals, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity, leading to improved glucose homeostasis. In cancer models, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to inhibit tumor growth and induce cell death, potentially through activation of AMPK and inhibition of mTOR signaling. In cardiovascular disease models, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size.
Propriétés
Formule moléculaire |
C11H12ClN5O |
|---|---|
Poids moléculaire |
265.7 g/mol |
Nom IUPAC |
3-chloro-N-(2-ethyltetrazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C11H12ClN5O/c1-3-17-15-11(14-16-17)13-10(18)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,15,18) |
Clé InChI |
MOOCSBSWBMBHSV-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)Cl |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-isopropyl-5-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278244.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B278245.png)
![2-[(4-chlorophenyl)thio]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278247.png)
![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)

![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)